(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
Brand Name:
Vulcanchem
CAS No.:
102916-46-1
VCID:
VC0020660
InChI:
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1
SMILES:
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N
Molecular Formula:
C16H24N2O3
Molecular Weight:
292.379
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
CAS No.: 102916-46-1
Cat. No.: VC0020660
Molecular Formula: C16H24N2O3
Molecular Weight: 292.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102916-46-1 |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.379 |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine |
| Standard InChI | InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1 |
| Standard InChI Key | ZLKXLRFDTRFXJV-CYVRTLFJSA-N |
| SMILES | CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator